Tetramethrin

Description

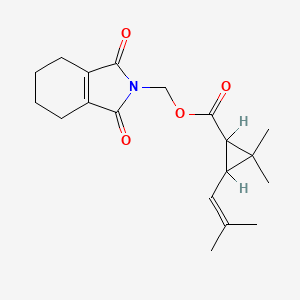

Structure

3D Structure

Properties

IUPAC Name |

(1,3-dioxo-4,5,6,7-tetrahydroisoindol-2-yl)methyl 2,2-dimethyl-3-(2-methylprop-1-enyl)cyclopropane-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H25NO4/c1-11(2)9-14-15(19(14,3)4)18(23)24-10-20-16(21)12-7-5-6-8-13(12)17(20)22/h9,14-15H,5-8,10H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXBMCYHAMVGWJQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CC1C(C1(C)C)C(=O)OCN2C(=O)C3=C(C2=O)CCCC3)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H25NO4 | |

| Record name | TETRAMETHRIN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18231 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | TETRAMETHRIN | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0334 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | d-TETRAMETHRIN | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0335 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6032649 | |

| Record name | Tetramethrin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6032649 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

331.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Tetramethrin appears as colorless crystals with slight odor. Non corrosive. Used as an insecticide., Colorless crystals; [CAMEO], COLOURLESS CRYSTALLINE POWDER WITH CHARACTERISTIC ODOUR., YELLOW OR BROWN VISCOUS LIQUID WITH CHARACTERISTIC ODOUR. | |

| Record name | TETRAMETHRIN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18231 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Tetramethrin | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1868 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | TETRAMETHRIN | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0334 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | d-TETRAMETHRIN | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0335 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Boiling Point |

180-190 °C at 0.1 mm Hg | |

| Record name | TETRAMETHRIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6738 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

Methanol (53 g/kg), hexane (20 g/kg), xylene (1 g/kg), acetone, toluene., In acetone, ethanol, methanol, hexane, n-octanol all >2 g/100 mL, In water, 1.83 mg/L at 25 °C., Solubility in water: none | |

| Record name | TETRAMETHRIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6738 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | TETRAMETHRIN | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0334 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | d-TETRAMETHRIN | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0335 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

1.108 at 20 °C/20 °C, 1.11 g/cm³, Relative density (water = 1): 1.1 | |

| Record name | TETRAMETHRIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6738 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | TETRAMETHRIN | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0334 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | d-TETRAMETHRIN | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0335 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

0.00000708 [mmHg], 7.1X10-6 mm Hg at 30 °C, Vapor pressure, Pa at 20 °C:, Vapor pressure, Pa at 20 °C: 10 | |

| Record name | Tetramethrin | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1868 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | TETRAMETHRIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6738 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | TETRAMETHRIN | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0334 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | d-TETRAMETHRIN | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0335 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Color/Form |

White crystalline solid, Colorless crystals | |

CAS No. |

7696-12-0, 66525-27-7 | |

| Record name | TETRAMETHRIN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18231 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Tetramethrin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7696-12-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tetramethrin [INN:ANSI:BSI:ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007696120 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Neopinamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066525277 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tetramethrin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13752 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Tetramethrin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6032649 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tetramethrin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.829 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TETRAMETHRIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z72930Q46K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | TETRAMETHRIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6738 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | TETRAMETHRIN | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0334 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | d-TETRAMETHRIN | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0335 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

68-70 °C, MP: 60-80 °C /Technical/, 60-80 °C | |

| Record name | TETRAMETHRIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6738 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | TETRAMETHRIN | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0334 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Foundational & Exploratory

Tetramethrin's Interaction with Voltage-Gated Sodium Channels: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of the mechanism of action of tetramethrin, a Type I pyrethroid insecticide, on voltage-gated sodium channels (VGSCs). By leveraging electrophysiological data and molecular studies, this document elucidates the kinetic and conformational changes induced by this compound, offering a comprehensive resource for researchers in neuroscience, toxicology, and pharmacology.

Core Mechanism of Action

This compound, like other pyrethroids, primarily targets voltage-gated sodium channels, which are crucial for the initiation and propagation of action potentials in neurons.[1][2][3][4][5] The fundamental action of this compound is to modify the gating kinetics of these channels, leading to their prolonged opening. This is achieved by inhibiting both the deactivation and inactivation processes of the channel, which results in a persistent influx of sodium ions. This sustained depolarization leads to nerve hyperexcitability, repetitive firing, and ultimately, paralysis in insects.

This compound is classified as a Type I pyrethroid, which characteristically lacks an α-cyano group in its structure. This structural feature distinguishes its effects from Type II pyrethroids, such as deltamethrin, which typically induce a much longer-lasting channel opening. While both types of pyrethroids prolong the sodium current, the kinetic effects of this compound are comparatively more transient.

Quantitative Effects on Sodium Channel Kinetics

The interaction of this compound with VGSCs has been quantified through various electrophysiological studies. These studies reveal significant alterations in channel gating properties, including activation, inactivation, and deactivation.

| Parameter | Organism/Preparation | Channel Type | This compound Concentration | Observed Effect | Reference |

| Activation | Crayfish Giant Axon | Voltage-dependent Na+ channels | 10⁻⁸ - 10⁻⁹ M | Voltage dependence of activation shifted by 10-20 mV in the hyperpolarizing direction. | |

| Rat Dorsal Root Ganglion Neurons | TTX-sensitive & TTX-resistant | Not specified | Not the major target; activation mechanism is affected. | ||

| Inactivation | Crayfish Giant Axon | Voltage-dependent Na+ channels | 10⁻⁸ - 10⁻⁹ M | Markedly slowed inactivation with a time course of 1-5 seconds. | |

| Honeybee Antennal Lobe Neurons | Voltage-gated Na+ channels | 10 µM | Accelerated cumulative inactivation of the sodium current peak. | ||

| Deactivation (Tail Current) | Crayfish Giant Axon | Voltage-dependent Na+ channels | 10⁻⁸ - 10⁻⁹ M | Large and prolonged sodium tail current with a decay time course of 20-600 msec. | |

| Honeybee Antennal Lobe Neurons | Voltage-gated Na+ channels | 10 µM | Induced a prominent tail current, but with a faster decay compared to cypermethrin or permethrin. | ||

| Rat Hippocampal Neurons | Single Na+ channels | 10 µM | Modified channels exhibited shorter openings compared to deltamethrin-modified channels. | ||

| Peak Current Amplitude | Honeybee Antennal Lobe Neurons | Voltage-gated Na+ channels | 10 µM | Significantly reduced the peak sodium current amplitude by 6 ± 11% on the first depolarization. |

State-Dependent Binding and Use-Dependency

The action of pyrethroids, including this compound, can be state-dependent, meaning their binding affinity may differ for the resting, open, or inactivated states of the sodium channel. Evidence suggests that many pyrethroids preferentially bind to the open state of the channel.

While some pyrethroids exhibit a strong use-dependent effect, where repeated channel activation enhances their modulatory action, the effect with this compound is less pronounced compared to Type II pyrethroids like deltamethrin. This is attributed to the faster kinetics of this compound-modified channels, which leads to less accumulation of modified channels during repetitive stimulation. In honeybee antennal lobe neurons, an unexpected decrease in the tail current was observed with this compound upon repetitive stimulation, contrasting with the use-dependent increase seen with cypermethrin.

Experimental Protocols

The investigation of this compound's effects on VGSCs primarily relies on electrophysiological techniques, most notably the patch-clamp method.

Whole-Cell Patch-Clamp Electrophysiology

This technique is used to record the summed activity of all sodium channels in the cell membrane of a neuron.

-

Preparation: Cultured neurons (e.g., rat dorsal root ganglion or honeybee antennal lobe neurons) are used.

-

Recording: A glass micropipette forms a high-resistance seal with the cell membrane. The membrane patch under the pipette is then ruptured to gain electrical access to the cell's interior.

-

Voltage Protocol for Studying Use-Dependency:

-

A holding potential of -80 mV or -100 mV is typically used to keep the channels in a resting state.

-

To elicit currents, depolarizing pulses are applied. For example, a 3 ms depolarization to -10 mV can be used.

-

To assess use-dependency, a train of depolarizing pulses (e.g., 10 pulses) is applied.

-

-

Solutions: The external solution typically contains physiological concentrations of ions, with blockers for potassium and calcium channels to isolate the sodium current. The internal pipette solution contains a high concentration of a cation (like Cs⁺) to block outward potassium currents and a sodium salt.

-

Data Analysis: The peak inward current, the late current at the end of the depolarization, and the tail current upon repolarization are measured before and after the application of this compound.

Single-Channel Patch-Clamp

This method allows for the recording of currents from a single sodium channel, providing detailed information about its gating behavior.

-

Preparation: An inside-out patch configuration is often used, where a small patch of the membrane is excised with the intracellular side facing the bath solution. This allows for the application of substances to the intracellular side of the channel.

-

Recording: The patch is held at a specific potential, and depolarizing steps are applied to induce channel opening.

-

Data Analysis: The duration of individual channel openings is measured. In the presence of this compound, the open time of the channel is prolonged compared to control conditions.

Visualizations

Signaling Pathway of this compound Action

Caption: Signaling pathway of this compound's action on voltage-gated sodium channels.

Experimental Workflow for Patch-Clamp Analysis

Caption: Experimental workflow for analyzing this compound's effects using patch-clamp.

Logical Relationships of this compound's Effects

Caption: Logical relationships of this compound's effects on sodium channels.

Conclusion

This compound exerts its neurotoxic effects by profoundly altering the gating kinetics of voltage-gated sodium channels. Its primary mechanism involves the stabilization of the open state of the channel, leading to a prolonged sodium influx that disrupts normal neuronal signaling. The quantitative differences in its effects on activation, inactivation, and deactivation, as detailed in this guide, underscore the specific molecular interactions between this Type I pyrethroid and the channel protein. The provided experimental frameworks and visualizations offer a foundational understanding for future research into pyrethroid toxicology and the development of novel insecticides or therapeutic agents targeting sodium channels.

References

- 1. Molecular Mechanisms of Pyrethroid Insecticide Neurotoxicity: Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Molecular determinants on the insect sodium channel for the specific action of type II pyrethroid insecticides - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. granthaalayahpublication.org [granthaalayahpublication.org]

- 5. Diversity and Convergence of Sodium Channel Mutations Involved in Resistance to Pyrethroids - PMC [pmc.ncbi.nlm.nih.gov]

The Genesis of a Household Protector: A Technical Guide to the Discovery and History of Tetramethrin

An In-depth Exploration for Researchers, Scientists, and Drug Development Professionals

Introduction

Tetramethrin, a first-generation synthetic pyrethroid, has been a cornerstone of household insect control for decades, prized for its rapid knockdown effect on a wide range of pests. Its discovery in 1964 by a team of scientists at Sumitomo Chemical in Japan marked a significant milestone in the development of safer and more effective insecticides.[1][2][3][4][5] This technical guide provides a comprehensive overview of the discovery, history, and foundational science of this compound, including its synthesis, mechanism of action, and insecticidal efficacy, tailored for a scientific audience.

The Quest for a Better Pyrethroid: Discovery and History

The development of this compound was born out of the intensive research efforts in the mid-20th century to create synthetic analogs of natural pyrethrins, the insecticidal compounds found in chrysanthemum flowers. While effective, natural pyrethrins were expensive to produce and unstable in light and air. The first commercially successful synthetic pyrethroid, allethrin, was synthesized in 1949, paving the way for further innovation.

In the early 1960s, a team at Sumitomo Chemical, including Takeaki Kato, Kenzo Ueda, and Keimei Fujimoto, embarked on a project to develop a new synthetic pyrethroid with superior knockdown capabilities. Their research culminated in the synthesis of this compound in 1964. The key innovation in their approach was the novel alcohol moiety used in the esterification process. This breakthrough led to a compound with a remarkably fast paralytic action on insects, a defining characteristic of this compound.

The initial findings were published in the journal Agricultural and Biological Chemistry in 1964 in a paper titled "New insecticidally active chrysanthemates". Further details of the synthesis and properties were also disclosed in Japanese patent JP39018142B.

Synthesis of this compound: An Experimental Protocol

The synthesis of this compound is achieved through the esterification of chrysanthemic acid with 3,4,5,6-tetrahydrophthalimidomethyl alcohol. The following provides a generalized experimental protocol based on the principles outlined in the foundational research.

Materials:

-

Chrysanthemoyl chloride (the acid chloride of chrysanthemic acid)

-

N-(Hydroxymethyl)-3,4,5,6-tetrahydrophthalimide

-

Anhydrous pyridine or other suitable tertiary amine base

-

Anhydrous organic solvent (e.g., benzene, toluene)

-

Sodium carbonate solution

-

Sodium chloride solution

-

Anhydrous magnesium sulfate or sodium sulfate

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Preparation of the Reaction Mixture: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve N-(Hydroxymethyl)-3,4,5,6-tetrahydrophthalimide in an anhydrous organic solvent.

-

Addition of Base: Add an equimolar amount of anhydrous pyridine to the solution to act as a hydrogen chloride scavenger.

-

Esterification: Slowly add an equimolar amount of chrysanthemoyl chloride to the stirred solution at room temperature. An exothermic reaction may be observed.

-

Reaction Completion: After the addition is complete, heat the reaction mixture to reflux and maintain for a period of 2-4 hours to ensure the completion of the esterification reaction.

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Wash the organic solution successively with a dilute sodium carbonate solution to remove any unreacted acid chloride and pyridine hydrochloride, followed by a saturated sodium chloride solution.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter the drying agent.

-

-

Isolation of this compound: Remove the solvent from the filtrate under reduced pressure using a rotary evaporator to yield crude this compound.

-

Purification (if necessary): The crude product can be further purified by recrystallization or column chromatography to obtain this compound of high purity.

This protocol outlines the fundamental steps for the laboratory synthesis of this compound. Industrial production processes have been optimized for yield and cost-effectiveness.

Insecticidal Efficacy: Quantitative Analysis

This compound is renowned for its rapid knockdown effect, particularly against flying insects. Its efficacy is typically quantified by determining the median lethal dose (LD50) and the median knockdown time (KT50). The following tables summarize the comparative toxicity of this compound and other pyrethroids against common insect pests.

| Insecticide | LD50 (µg/g) |

| Blattella germanica (German Cockroach) | |

| This compound | Data not available in a comparable format |

| Deltamethrin | 8.56 |

| Cypermethrin | Data not available in a comparable format |

| Aedes aegypti (Yellow Fever Mosquito) | |

| This compound | Data not available in a comparable format |

| Permethrin | 16.88 (susceptible strain) |

| Allethrin | Data not available in a comparable format |

| Musca domestica (House Fly) | |

| This compound | Data not available in a comparable format |

| Permethrin | Data not available in a comparable format |

| Deltamethrin | Data not available in a comparable format |

| Beta-cypermethrin | Data not available in a comparable format |

| Insecticide | KT50 (minutes) |

| Blattella germanica (German Cockroach) | |

| This compound | Data not available in a comparable format |

| Cypermethrin | 240.37 (for a resistant strain) |

| Deltamethrin | Data not available in a comparable format |

| Permethrin + Propoxur | 5.68 |

| Aedes aegypti (Yellow Fever Mosquito) | |

| d-trans Allethrin (0.25%) | 7.59 |

| Musca domestica (House Fly) | |

| This compound | Data not available in a comparable format |

Note: KT50 values are highly dependent on the formulation and concentration used, as well as the insect strain's resistance level.

Mechanism of Action: Targeting the Insect Nervous System

This compound, like other Type I pyrethroids, exerts its insecticidal effect by targeting the voltage-gated sodium channels in the nervous system of insects. These channels are crucial for the propagation of nerve impulses.

Signaling Pathway and Experimental Workflow:

The primary action of this compound is to modify the gating kinetics of the sodium channels. It binds to the open state of the channel, prolonging the time it remains open and delaying its inactivation. This leads to a persistent influx of sodium ions, causing repetitive nerve discharges, hyperexcitation of the nervous system, paralysis (knockdown), and ultimately, death of the insect.

The following diagram illustrates the mechanism of action of this compound on the voltage-gated sodium channel.

Experimental Protocol for Electrophysiological Analysis:

The effect of this compound on insect sodium channels is typically studied using the two-electrode voltage-clamp (TEVC) technique with Xenopus laevis oocytes as an expression system.

Materials:

-

Xenopus laevis oocytes

-

cRNA encoding the insect voltage-gated sodium channel of interest

-

Two-electrode voltage-clamp amplifier and data acquisition system

-

Microelectrodes (filled with 3 M KCl)

-

Perfusion system

-

Oocyte recording chamber

-

Bathing solution (e.g., ND96)

-

This compound stock solution (in DMSO)

Procedure:

-

Oocyte Preparation and cRNA Injection:

-

Surgically harvest oocytes from a female Xenopus laevis.

-

Treat the oocytes with collagenase to remove the follicular layer.

-

Inject the oocytes with the cRNA encoding the insect sodium channel and incubate for 2-5 days to allow for protein expression.

-

-

Electrophysiological Recording:

-

Place a single oocyte in the recording chamber and perfuse with the bathing solution.

-

Impale the oocyte with two microelectrodes, one for voltage recording and one for current injection.

-

Clamp the membrane potential at a holding potential (e.g., -80 mV).

-

-

Voltage Protocol and Data Acquisition:

-

Apply a series of depolarizing voltage steps to elicit sodium currents. A typical protocol would be to step the voltage from the holding potential to various test potentials (e.g., from -60 mV to +60 mV in 10 mV increments).

-

Record the resulting sodium currents.

-

-

Application of this compound:

-

After obtaining a stable baseline recording, perfuse the oocyte with the bathing solution containing the desired concentration of this compound.

-

Repeat the voltage-step protocol to record the sodium currents in the presence of the compound.

-

-

Data Analysis:

-

Measure the peak sodium current amplitude and the time course of current decay (inactivation).

-

Analyze the tail currents upon repolarization to assess the effect on channel deactivation.

-

Compare the current characteristics before and after the application of this compound to quantify its effects on channel gating.

-

The following diagram illustrates the typical workflow for a two-electrode voltage-clamp experiment.

Conclusion

The discovery of this compound was a pivotal moment in the history of synthetic insecticides. Its unique chemical structure bestowed upon it a potent and rapid knockdown effect, making it an invaluable tool for controlling household pests. The foundational research into its synthesis and mechanism of action has not only provided a means of protecting public health but has also contributed significantly to our understanding of insect neurophysiology and the development of subsequent generations of pyrethroids. This technical guide serves as a testament to the ingenuity of its creators and the enduring impact of their scientific contributions.

References

- 1. This compound (EHC 98, 1990) [inchem.org]

- 2. Discovery and development of pyrethroid insecticides - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Discovery and development of pyrethroid insecticides [jstage.jst.go.jp]

- 4. Discovery and development of pyrethroid insecticides [jstage.jst.go.jp]

- 5. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Stereoisomers of Tetramethrin and Their Biological Potency

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetramethrin is a broad-spectrum, non-systemic Type I pyrethroid insecticide known for its rapid knockdown effect on various insect pests.[1] As a synthetic analog of the natural pyrethrins, this compound targets the nervous system of insects, leading to paralysis and death.[2][3] Structurally, this compound is an ester of chrysanthemic acid and possesses two chiral centers, resulting in the existence of four stereoisomers. The commercial product is typically a racemic mixture of these isomers.[4][5] It is well-established that the biological activity of pyrethroids is highly dependent on their stereochemistry, with some isomers exhibiting significantly greater insecticidal potency than others. This guide provides a comprehensive technical overview of the stereoisomers of this compound, their differential biological potencies, the experimental protocols for their analysis, and their mechanism of action.

Stereoisomers of this compound

This compound is a mixture of four stereoisomers due to the presence of two chiral centers in the cyclopropane ring of the chrysanthemic acid moiety. The commercial formulation is typically a racemic mixture with a cis:trans isomer ratio of approximately 1:4. The four stereoisomers are:

-

(1R,3R)-trans-tetramethrin, also known as (+)-trans-tetramethrin

-

(1S,3S)-trans-tetramethrin, also known as (-)-trans-tetramethrin

-

(1R,3S)-cis-tetramethrin, also known as (+)-cis-tetramethrin

-

(1S,3R)-cis-tetramethrin, also known as (-)-cis-tetramethrin

The (1R)-isomers are generally the most biologically active.

Biological Potency of this compound Stereoisomers

The insecticidal activity of this compound is not equally distributed among its four stereoisomers. The potency is significantly influenced by the spatial arrangement of the molecule.

Data Presentation

Precise, comparative quantitative data for all four isolated stereoisomers of this compound is sparse in publicly available literature. However, the relative potency has been established through various studies. The (1R)-isomers are known to be the most potent, with the (1R,trans)-isomer exhibiting the highest insecticidal activity, followed by the (1R,cis)-isomer. The (1S)-isomers are considered to be significantly less active or inactive.

To illustrate the concept of differential insecticidal activity among pyrethroid stereoisomers, the following table presents data for the related pyrethroid, permethrin. This serves as an example of the expected differences in potency.

Table 1: Illustrative Insecticidal Activity of Permethrin Isomers against Houseflies (Musca domestica) (Topical Application)

| Stereoisomer | Relative Toxicity Index |

| (1R,trans)-permethrin | 100 |

| (1R,cis)-permethrin | 200 |

| (1S,trans)-permethrin | <1 |

| (1S,cis)-permethrin | <1 |

This table is for illustrative purposes to demonstrate the concept of differential isomer activity and does not represent data for this compound.

Table 2: Relative Potency of this compound Isomers

| Stereoisomer | Relative Insecticidal Potency |

| (1R,trans)-tetramethrin | ++++ (Most Active) |

| (1R,cis)-tetramethrin | +++ |

| (1S,trans)-tetramethrin | + |

| (1S,cis)-tetramethrin | + |

This table represents a qualitative summary based on available literature.

Mechanism of Action: Modulation of Voltage-Gated Sodium Channels

This compound, like other Type I pyrethroids, exerts its neurotoxic effects by targeting the voltage-gated sodium channels (VGSCs) in the nerve cell membranes of insects. These channels are crucial for the initiation and propagation of action potentials.

This compound binds to the open state of the VGSCs, prolonging the influx of sodium ions into the neuron. This leads to a state of hyperexcitability, characterized by repetitive neuronal firing, which results in paralysis (knockdown) and ultimately, the death of the insect. The differential potency of the stereoisomers is attributed to their varying affinities and binding efficiencies to the sodium channel protein.

Caption: Mechanism of this compound's neurotoxic action.

Experimental Protocols

The following sections provide detailed methodologies for the separation and biological evaluation of this compound stereoisomers.

Chiral Separation of this compound Stereoisomers by HPLC

Objective: To separate the four stereoisomers of this compound from a racemic mixture for individual analysis.

Principle: Chiral High-Performance Liquid Chromatography (HPLC) utilizes a chiral stationary phase (CSP) to differentially interact with the enantiomers of a chiral molecule, leading to their separation.

Instrumentation and Reagents:

-

High-Performance Liquid Chromatograph with a UV detector

-

Chiral stationary phase column (e.g., a polysaccharide-based column like CHIRALPAK®)

-

HPLC-grade n-hexane

-

HPLC-grade ethanol

-

HPLC-grade isopropanol

-

This compound standard

Protocol:

-

Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of n-hexane, ethanol, and isopropanol. A common starting ratio for pyrethroid separation is 90:5:5 (v/v/v). The mobile phase should be filtered through a 0.45 µm filter and degassed.

-

Sample Preparation: Dissolve a known amount of the this compound standard in the mobile phase to a final concentration of approximately 1 mg/mL.

-

HPLC Conditions:

-

Column: Polysaccharide-based chiral column (e.g., amylose or cellulose derivatives).

-

Mobile Phase: Isocratic elution with the prepared hexane/ethanol/isopropanol mixture.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 25°C.

-

Detection: UV at 230 nm.

-

Injection Volume: 10 µL.

-

-

Analysis: Inject the sample onto the column and record the chromatogram. The four stereoisomers should elute as separate peaks. The elution order will depend on the specific chiral stationary phase used.

-

Fraction Collection: For preparative separation, collect the eluent corresponding to each peak in separate vials.

-

Solvent Evaporation: Evaporate the solvent from the collected fractions under a gentle stream of nitrogen to obtain the isolated stereoisomers.

Assessment of Biological Potency: Topical Application Bioassay

Objective: To determine the median lethal dose (LD50) of each this compound stereoisomer against a target insect species (e.g., housefly, Musca domestica).

Principle: A known dose of the insecticide is applied directly to the dorsal thorax of the insect, and the mortality is assessed after a specific time period.

Materials:

-

Isolated this compound stereoisomers

-

Acetone (analytical grade)

-

Microsyringe or microapplicator

-

Susceptible strain of adult houseflies (3-5 days old)

-

Holding cages with food and water

-

Carbon dioxide for anesthesia

Protocol:

-

Preparation of Dosing Solutions: Prepare a series of dilutions for each stereoisomer in acetone. The concentration range should be chosen to produce mortality between 10% and 90%. A preliminary range-finding test may be necessary.

-

Insect Anesthesia: Anesthetize a batch of houseflies with carbon dioxide.

-

Topical Application: Using a microapplicator, apply a 0.5 µL droplet of a dosing solution to the dorsal thorax of each anesthetized fly. A control group should be treated with acetone only.

-

Holding and Observation: Place the treated flies in holding cages (25 flies per cage) with access to a sugar-water solution. Maintain the cages at a constant temperature (e.g., 25°C) and humidity.

-

Mortality Assessment: Record the number of dead or moribund flies at 24 hours post-treatment. Flies that are unable to move in a coordinated manner when prodded are considered dead.

-

Data Analysis: Analyze the dose-response data using probit analysis to calculate the LD50 value for each stereoisomer.

Electrophysiological Analysis: Whole-Cell Patch-Clamp

Objective: To characterize the effects of this compound stereoisomers on the kinetics of voltage-gated sodium channels in isolated neurons.

Principle: The patch-clamp technique allows for the measurement of ionic currents through individual channels in the cell membrane.

Instrumentation and Reagents:

-

Patch-clamp amplifier and data acquisition system

-

Inverted microscope

-

Micromanipulator

-

Glass micropipettes

-

Isolated insect neurons (e.g., from the central nervous system of cockroaches)

-

Extracellular (bath) solution

-

Intracellular (pipette) solution

Protocol:

-

Neuron Preparation: Isolate and culture neurons from the target insect.

-

Pipette Preparation: Fabricate micropipettes from borosilicate glass capillaries with a resistance of 2-5 MΩ when filled with the intracellular solution.

-

Solution Composition:

-

Extracellular Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose (pH adjusted to 7.4 with NaOH).

-

Intracellular Solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES (pH adjusted to 7.2 with CsOH).

-

-

Gigaohm Seal Formation: Under microscopic observation, bring the micropipette into contact with the membrane of a neuron and apply gentle suction to form a high-resistance (gigaohm) seal.

-

Whole-Cell Configuration: Apply a brief pulse of suction to rupture the membrane patch under the pipette tip, establishing electrical and diffusional access to the cell interior.

-

Voltage-Clamp Protocol:

-

Hold the membrane potential at a hyperpolarized level (e.g., -100 mV) to ensure all sodium channels are in the resting state.

-

Apply a series of depolarizing voltage steps (e.g., from -80 mV to +60 mV in 10 mV increments) to elicit sodium currents.

-

Record the resulting currents before and after perfusion of the bath with a known concentration of a this compound stereoisomer.

-

-

Data Analysis: Analyze the current traces to determine the effect of the stereoisomer on sodium channel kinetics, such as the slowing of inactivation and the presence of a tail current upon repolarization.

Experimental and Analytical Workflow

The following diagram illustrates the logical workflow for the comprehensive analysis of this compound stereoisomers.

Caption: A logical workflow for the analysis of this compound stereoisomers.

Conclusion

The biological potency of the insecticide this compound is intrinsically linked to its stereochemistry. The (1R)-isomers, particularly (1R,trans)-tetramethrin, are the primary contributors to its insecticidal activity through their action on voltage-gated sodium channels. A thorough understanding of the differential activity of each stereoisomer is crucial for the development of more effective and potentially safer insecticidal formulations. The experimental protocols outlined in this guide provide a framework for the separation, characterization, and biological evaluation of this compound stereoisomers, enabling further research into their structure-activity relationships and optimization for pest control applications.

References

- 1. Insecticidal activity of pyrethroids for houseflies and German cockroaches | Semantic Scholar [semanticscholar.org]

- 2. par.nsf.gov [par.nsf.gov]

- 3. Bioassays for Monitoring Insecticide Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 4. protocols.io [protocols.io]

- 5. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]

A Deep Dive into the Neurotoxic Mechanisms of Pyrethroids: A Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth analysis of the neurotoxic effects of Type I and Type II pyrethroids, tailored for researchers, scientists, and drug development professionals. It elucidates the differential mechanisms of action, summarizes key quantitative data, details experimental protocols, and visualizes the complex signaling pathways involved in pyrethroid-induced neurotoxicity.

Introduction: The Dichotomy of Pyrethroid Neurotoxicity

Pyrethroids, synthetic derivatives of the natural insecticide pyrethrum, are broadly classified into two distinct types based on their chemical structure and the resulting neurotoxicological syndromes. Type I pyrethroids lack an α-cyano group and typically induce the "T-syndrome," characterized by tremors, hypersensitivity, and ataxia. In contrast, Type II pyrethroids possess an α-cyano moiety and cause the more severe "CS-syndrome," which includes choreoathetosis, salivation, and seizures.[1][2][3][4] This fundamental difference in their chemical structure dictates their interaction with neuronal targets and underlies their distinct neurotoxic profiles.

Primary Target: The Voltage-Gated Sodium Channel

The primary molecular target for both Type I and Type II pyrethroids is the α-subunit of voltage-gated sodium channels (VGSCs).[5] By binding to the channel protein, pyrethroids modify its gating kinetics, leading to prolonged channel opening and persistent sodium influx. This disruption of normal sodium ion homeostasis results in membrane depolarization and neuronal hyperexcitability, the hallmark of pyrethroid poisoning.

However, the two types of pyrethroids affect VGSC kinetics differently:

-

Type I Pyrethroids: These compounds cause a moderate prolongation of the sodium current, leading to repetitive firing of neurons. This action is primarily responsible for the tremors and hyperexcitability characteristic of the T-syndrome.

-

Type II Pyrethroids: These pyrethroids induce a much more persistent prolongation of the sodium current, often lasting for hundreds of milliseconds. This leads to a sustained membrane depolarization that can ultimately cause a conduction block, resulting in paralysis. This profound effect on sodium channels is a key contributor to the severe symptoms of the CS-syndrome.

The interaction of pyrethroids with the voltage-gated sodium channel is a complex process involving specific binding sites. Resistance mutations in the VGSC gene often identify these binding sites, termed PyR1 and PyR2.

Visualizing the Primary Mechanism of Action

Caption: Interaction of pyrethroids with the voltage-gated sodium channel.

Secondary Targets and Their Role in Differential Neurotoxicity

While VGSCs are the primary target, the distinct poisoning syndromes produced by Type I and Type II pyrethroids suggest the involvement of other neuronal targets. These secondary targets are thought to contribute to the unique symptomology of each pyrethroid type.

Voltage-Gated Calcium Channels (VGCCs)

Several studies have investigated the effects of pyrethroids on VGCCs, with conflicting results. Some research suggests that Type I pyrethroids can inhibit certain types of VGCCs. For instance, the Type I pyrethroid allethrin has been shown to block T-type, L-type, and P/Q-type calcium channels with IC50 values around 7 µM. In contrast, some Type II pyrethroids have been reported to enhance calcium influx, potentially contributing to increased neurotransmitter release and the severe symptoms of the CS-syndrome. However, other studies indicate that the effects on VGCCs are secondary to the initial depolarization caused by VGSC modification. A study on neocortical neurons found that the calcium influx induced by nine different pyrethroids (both Type I and Type II) was blocked by the VGSC blocker tetrodotoxin (TTX), suggesting an indirect effect on calcium channels.

Voltage-Gated Chloride Channels (VGClCs)

The involvement of VGClCs as a secondary target for Type II pyrethroids has been a topic of investigation. It was initially proposed that the CS-syndrome could be partially explained by the inhibition of chloride channels by Type II compounds, which would further enhance neuronal excitability. However, subsequent research has shown that the correlation is not absolute. While some Type II pyrethroids like deltamethrin do inhibit chloride channels, others like esfenvalerate and λ-cyhalothrin do not. Conversely, the Type I pyrethroid bioallethrin has been shown to block these channels. This suggests that while chloride channel modulation may play a role for certain compounds, it is not the sole determinant of the Type II poisoning syndrome.

GABAa Receptors

The GABAa receptor, a ligand-gated chloride channel, is another potential target for pyrethroids, particularly Type II. Some studies have suggested that Type II pyrethroids can inhibit GABAa receptor function, which would lead to a reduction in inhibitory neurotransmission and contribute to the seizures seen in the CS-syndrome. However, the concentrations required to elicit this effect are generally higher than those needed to affect VGSCs, suggesting it may be a secondary effect at toxic doses.

Quantitative Comparison of Neurotoxic Effects

The following tables summarize the available quantitative data on the effects of Type I and Type II pyrethroids on their primary and secondary targets.

Table 1: Effects on Voltage-Gated Sodium Channels

| Parameter | Type I Pyrethroids | Type II Pyrethroids | Reference(s) |

| Sodium Current Prolongation | Moderate (milliseconds) | Persistent (hundreds of milliseconds) | |

| Effect on Neuronal Firing | Repetitive firing | Sustained depolarization, potential conduction block |

Table 2: Effects on Secondary Ion Channels

| Ion Channel | Type I Pyrethroids | Type II Pyrethroids | Reference(s) |

| Voltage-Gated Calcium Channels (VGCCs) | Inhibition reported for some (e.g., Allethrin IC50 ~7µM) | Enhancement of Ca2+ influx reported for some, often TTX-sensitive | |

| Voltage-Gated Chloride Channels (VGClCs) | Generally inactive, with some exceptions (e.g., Bioallethrin) | Inhibition reported for some (e.g., Deltamethrin) but not all | |

| GABAa Receptors | Generally inactive | Inhibition at high concentrations |

Table 3: Neurotoxic Syndromes and Associated Symptoms

| Syndrome | Pyrethroid Type | Key Symptoms | Reference(s) |

| T-Syndrome | Type I | Tremors, hypersensitivity, ataxia | |

| CS-Syndrome | Type II | Choreoathetosis, salivation, seizures |

Downstream Signaling Pathways

The initial interaction of pyrethroids with ion channels triggers a cascade of downstream signaling events that contribute to the overall neurotoxic effect.

Calcium Homeostasis and Excitotoxicity

The prolonged depolarization caused by pyrethroids leads to excessive calcium influx, not only through VGCCs but also via the reversal of the Na+/Ca2+ exchanger. This disruption of calcium homeostasis can activate a number of deleterious pathways, including the activation of calpains and caspases, leading to apoptosis.

Oxidative Stress and Apoptosis

Pyrethroid-induced neuronal hyperexcitability can lead to mitochondrial dysfunction and the overproduction of reactive oxygen species (ROS), resulting in oxidative stress. This, in turn, can trigger the endoplasmic reticulum (ER) stress pathway and ultimately lead to programmed cell death (apoptosis).

Visualizing Downstream Signaling

Caption: Downstream signaling pathways activated by pyrethroid exposure.

Key Experimental Protocols

Patch-Clamp Electrophysiology for Ion Channel Analysis

Objective: To measure the effects of pyrethroids on the gating kinetics of specific ion channels (e.g., VGSCs, VGCCs) in isolated neurons.

Methodology:

-

Cell Preparation: Isolate and culture primary neurons (e.g., cortical, hippocampal, or dorsal root ganglion neurons) or use a suitable neuronal cell line.

-

Electrode Preparation: Fabricate glass micropipettes with a tip resistance of 2-5 MΩ and fill with an appropriate internal solution containing ions that mimic the intracellular environment.

-

Giga-seal Formation: Gently bring the micropipette into contact with the cell membrane and apply gentle suction to form a high-resistance seal (>1 GΩ).

-

Whole-Cell Configuration: Apply a brief pulse of suction to rupture the membrane patch under the pipette tip, allowing electrical access to the entire cell.

-

Voltage-Clamp Recordings: Clamp the membrane potential at a holding potential (e.g., -80 mV) and apply voltage steps to elicit ion channel currents.

-

Pyrethroid Application: Perfuse the cell with an external solution containing the desired concentration of the pyrethroid.

-

Data Acquisition and Analysis: Record the changes in ion channel currents before and after pyrethroid application. Analyze parameters such as current amplitude, activation and inactivation kinetics, and tail currents.

Visualizing the Patch-Clamp Workflow

Caption: A simplified workflow for patch-clamp electrophysiology experiments.

Synaptosome Preparation and Neurotransmitter Release Assay

Objective: To assess the effects of pyrethroids on neurotransmitter release from presynaptic nerve terminals.

Methodology:

-

Tissue Homogenization: Euthanize a rodent and rapidly dissect the brain region of interest (e.g., cortex, hippocampus) in ice-cold sucrose buffer. Homogenize the tissue using a Dounce homogenizer.

-

Differential Centrifugation:

-

Centrifuge the homogenate at a low speed (e.g., 1,000 x g for 10 minutes) to pellet nuclei and cell debris.

-

Collect the supernatant and centrifuge at a higher speed (e.g., 15,000-20,000 x g for 20-30 minutes) to pellet the crude synaptosomal fraction.

-

-

Synaptosome Resuspension: Gently resuspend the synaptosomal pellet in a physiological buffer (e.g., Krebs-Ringer).

-

Neurotransmitter Loading: Incubate the synaptosomes with a radiolabeled neurotransmitter (e.g., [³H]-glutamate or [³H]-GABA) to allow for its uptake into synaptic vesicles.

-

Superfusion and Stimulation:

-

Transfer the loaded synaptosomes to a superfusion chamber.

-

Perfuse with buffer to establish a stable baseline of neurotransmitter release.

-

Apply a depolarizing stimulus (e.g., high potassium concentration) in the presence or absence of the pyrethroid.

-

-

Fraction Collection and Analysis: Collect the superfusate in fractions and measure the radioactivity in each fraction using liquid scintillation counting to quantify neurotransmitter release.

Functional Observational Battery (FOB)

Objective: To systematically assess the behavioral and physiological effects of pyrethroid exposure in whole animals.

Methodology:

-

Animal Dosing: Administer the pyrethroid to rodents (typically rats) via the intended route of exposure (e.g., oral gavage).

-

Observation Periods: Conduct observations at multiple time points post-dosing to capture the onset, peak, and duration of effects.

-

Systematic Assessment: A trained observer, blinded to the treatment groups, scores a range of endpoints, including:

-

Home Cage Observations: Posture, activity level, stereotyped behaviors.

-

Open Field Observations: Locomotor activity, gait, arousal level.

-

Neuromuscular Function: Grip strength, landing foot splay.

-

Sensorimotor Responses: Approach and touch responses, tail pinch response, auditory startle.

-

Autonomic Function: Salivation, lacrimation, body temperature.

-

-

Data Analysis: Analyze the scores for each endpoint to identify dose-dependent effects and characterize the neurotoxic syndrome.

Conclusion

The neurotoxicity of pyrethroids is a complex process with distinct mechanisms for Type I and Type II compounds. While both types primarily target voltage-gated sodium channels, their differential effects on channel kinetics, coupled with interactions with secondary targets, lead to the distinct T- and CS-syndromes. A thorough understanding of these mechanisms, supported by robust quantitative data and detailed experimental protocols, is essential for the continued assessment of their safety and the development of potential therapeutic interventions for pyrethroid poisoning. This guide provides a foundational resource for researchers dedicated to advancing our knowledge in this critical area of neurotoxicology.

References

- 1. Isolate Functional Synaptosomes | Thermo Fisher Scientific - HK [thermofisher.com]

- 2. Evidence for a separate mechanism of toxicity for the Type I and the Type II pyrethroid insecticides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Molecular Mechanisms of Pyrethroid Insecticide Neurotoxicity: Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]

Physical and chemical properties of technical grade tetramethrin

An In-depth Technical Guide to the Physical and Chemical Properties of Technical Grade Tetramethrin

Introduction

This compound is a potent, non-systemic, synthetic pyrethroid insecticide known for its rapid knockdown effect on a broad spectrum of insect pests.[1][2] As a Type I pyrethroid, it is a key active ingredient in numerous commercial formulations for indoor and public health applications, targeting pests such as flies, mosquitoes, and cockroaches.[1][3] Technical grade this compound is a mixture of stereoisomers, with the [1R,trans] and [1R,cis] isomers exhibiting the highest biological activity.[4] This guide provides a comprehensive overview of the core physical and chemical properties of technical grade this compound, detailed experimental protocols for its analysis, and visualizations of its mechanism of action and degradation pathways.

Chemical Identity

-

IUPAC Name: (1,3-Dioxo-4,5,6,7-tetrahydroisoindol-2-yl)methyl 2,2-dimethyl-3-(2-methylprop-1-enyl)cyclopropane-1-carboxylate

-

CAS Number: 7696-12-0

-

Molecular Formula: C₁₉H₂₅NO₄

-

Molecular Weight: 331.41 g/mol

-

Synonyms: Phthalthrin, Neo-Pynamin, Bioneopynamin, Multicide

Technical grade this compound is a racemic mixture of four stereoisomers, with a typical cis:trans isomer ratio of 1:4.

Physical and Chemical Properties

The physical and chemical properties of technical grade this compound are summarized in the tables below. These properties are crucial for formulation development, storage, and safety assessments.

Table 1: General Physical and Chemical Properties

| Property | Description | References |

| Appearance | White to ivory crystalline solid or granules; technical grade can be a colorless to light yellow-brown solid. | |

| Odor | Slight, characteristic pyrethrum-like odor. | |

| Physical State | Solid at room temperature. |

Table 2: Quantitative Physical Properties

| Property | Value | References |

| Melting Point (°C) | 60 - 80 | |

| Boiling Point (°C) | 180 - 190 at 0.1 mmHg (13.3 Pa) | |

| Density (g/cm³) | 1.108 at 20°C | |

| Vapor Pressure | 9.46 x 10⁻¹ mPa (7.1 x 10⁻⁶ mmHg) at 30°C | |

| Octanol-Water Partition Coefficient (log P) | 4.73 | |

| Refractive Index (n_D) | 1.5175 at 21.5°C |

Table 3: Solubility Data

| Solvent | Solubility | References |

| Water | 1.83 - 4.6 mg/L at 25-30°C (Sparingly soluble) | |

| Organic Solvents | Soluble in acetone, ethanol, methanol, hexane, n-octanol, toluene, and xylene. | |

| Methanol | 53 g/kg | |

| Hexane | 20 g/kg | |

| Xylene | 1 kg/kg |

Stability and Reactivity

Table 4: Stability and Reactivity Profile

| Condition | Stability | References |

| Thermal Stability | Stable when stored up to 50°C. | |

| Light and Air | Unstable and subject to degradation upon exposure to light (photolysis) and air. | |

| pH/Hydrolysis | Unstable under alkaline conditions, which cause rapid hydrolysis. The rate of hydrolysis increases with pH. A study showed a half-life of 2.5 years at pH 7, but only 91 days at pH 8. | |

| Compatibility | Compatible with most common insecticides and synergists. Incompatible with strong oxidizing agents, strong acids, and strong bases. | |

| Shelf Life | Has a shelf life of at least 3 years from the manufacturing date when kept in original sealed packaging and stored properly. | |

| Decomposition | When heated to decomposition, it emits toxic fumes of nitrogen oxides. |

Mandatory Visualizations

Mechanism of Action: Sodium Channel Modulation

This compound exerts its insecticidal effect by acting as a neurotoxin. Like other Type I pyrethroids, it targets the voltage-gated sodium channels in the insect's nervous system. It binds to the channels, modifying their gating kinetics and causing them to remain open for an extended period. This leads to a prolonged influx of sodium ions, resulting in membrane depolarization, repetitive nerve firing, and eventual paralysis and death of the insect.

Caption: Mechanism of action of this compound on insect voltage-gated sodium channels.

Degradation Pathway: Hydrolysis

This compound is susceptible to hydrolysis, particularly under alkaline conditions. The primary degradation pathway involves the cleavage of the ester linkage, which is a critical step in its environmental breakdown. This process yields chrysanthemic acid and N-(hydroxymethyl)-3,4,5,6-tetrahydrophthalimide. Further degradation can occur, breaking down these initial products.

Caption: Simplified hydrolysis degradation pathway of this compound.

Experimental Protocols

Analysis of Technical Grade this compound by Gas Chromatography (GC-FID)

This protocol outlines the method for determining the purity of technical grade this compound.

-

Objective: To quantify the active ingredient in a technical grade sample.

-

Principle: The sample is dissolved in a suitable solvent with an internal standard, separated by gas chromatography, and detected by a flame ionization detector (FID). The concentration is determined by comparing the peak area of this compound to that of the internal standard.

-

Instrumentation:

-

Gas Chromatograph equipped with a Flame Ionization Detector (FID).

-

Capillary Column suitable for pyrethroid analysis (e.g., HP-5 or equivalent).

-

Data acquisition and processing system.

-

-

Reagents and Standards:

-

Acetone (analytical grade).

-

Tributoxyethyl phosphate or other suitable internal standard.

-

This compound analytical standard.

-

-

Procedure:

-

Standard Preparation: Accurately weigh a known amount of this compound analytical standard and the internal standard into a volumetric flask. Dissolve and dilute to volume with acetone.

-

Sample Preparation: Accurately weigh a sample of technical grade this compound and the same amount of internal standard into a volumetric flask. Dissolve and dilute to volume with acetone.

-

GC Conditions:

-

Injector Temperature: 250°C

-

Detector Temperature: 270°C

-

Oven Program: Isothermal or a temperature gradient program suitable for separating the isomers from impurities.

-

Carrier Gas: Helium or Nitrogen at a constant flow rate.

-

-

Analysis: Inject equal volumes of the standard and sample solutions into the GC system.

-

Quantification: Identify the peaks corresponding to this compound isomers and the internal standard based on their retention times. Calculate the concentration of this compound in the sample using the response factor determined from the standard solution.

-

Caption: Experimental workflow for the analysis of technical grade this compound via GC-FID.

Determination of Hydrolysis Rate

This protocol is designed to assess the stability of this compound in aqueous solutions at different pH levels.

-

Objective: To determine the hydrolysis rate constant and half-life of this compound as a function of pH.

-

Principle: this compound is dissolved in buffered aqueous solutions at various pH values (e.g., 5, 7, and 9) and maintained at a constant temperature. Aliquots are taken at specific time intervals, and the remaining concentration of this compound is determined using High-Performance Liquid Chromatography (HPLC).

-

Instrumentation:

-

HPLC system with a UV or Mass Spectrometry (MS) detector.

-

Reversed-phase C18 column.

-

Constant temperature incubator or water bath.

-

pH meter.

-

-

Reagents and Standards:

-

This compound analytical standard.

-

Acetonitrile (HPLC grade).

-

Purified water (HPLC grade).

-

Buffer solutions (pH 5, 7, 9).

-

-

Procedure:

-

Solution Preparation: Prepare sterile buffered aqueous solutions at the target pH values.

-

Incubation: Add a known concentration of this compound to each buffer solution. The concentration should be below its water solubility limit. Incubate the solutions in the dark at a constant temperature (e.g., 25°C).

-

Sampling: At predetermined time intervals, withdraw an aliquot from each solution. The sampling frequency will depend on the expected degradation rate at each pH.

-

Analysis: Immediately analyze the aliquots by HPLC to determine the concentration of remaining this compound.

-

Data Analysis: Plot the natural logarithm of the this compound concentration versus time. The degradation is expected to follow pseudo-first-order kinetics. The rate constant (k) is the negative of the slope of this line. The half-life (t₁/₂) is calculated using the formula: t₁/₂ = ln(2) / k.

-

Conclusion

Technical grade this compound possesses a well-defined set of physical and chemical properties that are fundamental to its application as a fast-acting insecticide. Its high efficacy is balanced by its instability to light and alkaline conditions, which influences its formulation and environmental fate. The analytical methods described provide robust means for quality control and stability assessment, which are critical for researchers and professionals in the fields of drug development, toxicology, and environmental science.

References

Beyond the Sodium Channel: An In-depth Technical Guide to the Molecular Targets of Tetramethrin

For Researchers, Scientists, and Drug Development Professionals

While the primary neurotoxic action of the Type I pyrethroid insecticide tetramethrin is the disruption of voltage-gated sodium channels, a growing body of evidence indicates a broader pharmacological profile. This technical guide delves into the molecular targets of this compound beyond its principal site of action, providing a comprehensive overview for researchers and professionals in toxicology and drug development. This document summarizes quantitative data, details experimental methodologies, and visualizes key pathways to facilitate a deeper understanding of this compound's off-target effects.

Voltage-Gated Calcium Channels (VGCCs)

Evidence suggests that this compound, like other Type I pyrethroids, can modulate the activity of voltage-gated calcium channels, particularly the T-type channels. While direct quantitative data for this compound is limited, studies on analogous compounds provide valuable insights.

Quantitative Data

| Compound | Channel Subtype | Effect | Potency (IC₅₀) | Reference |

| This compound | T-type Ca²⁺ Current | Blockade | Not specified | [1] |

| Allethrin | T-type (Caᵥ3.1) | Blockade | 7.0 µM | [2] |

| Allethrin | L-type (Caᵥ1.2) | Blockade | 6.8 µM | [2] |

| Allethrin | P/Q-type (Caᵥ2.1) | Blockade | 6.7 µM | [2] |

Note: The effect of this compound on T-type calcium currents was noted in a review, citing an earlier study. Specific quantitative data from the original study was not available in the reviewed literature. Data for allethrin, another Type I pyrethroid, is provided for comparison.

Experimental Protocol: Whole-Cell Patch Clamp Electrophysiology

Objective: To characterize the effect of this compound on voltage-gated calcium channel currents.

Cell Line: Human Embryonic Kidney (HEK-293) cells stably expressing the desired Ca²⁺ channel subtype (e.g., Caᵥ3.1 for T-type channels).

Methodology:

-